molecular formula C10H14N2O2S B13612496 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B13612496
M. Wt: 226.30 g/mol
InChI Key: MFHVOYRXMAYUAF-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted at the ortho position of the benzene-sulfonamide core. The compound’s structure combines the sulfonamide pharmacophore, known for its role in enzyme inhibition (e.g., carbonic anhydrase, kinases), with a pyrrolidine moiety, which enhances solubility and modulates steric and electronic interactions with biological targets .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-pyrrolidin-1-ylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c11-15(13,14)10-6-2-1-5-9(10)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,11,13,14)

InChI Key

MFHVOYRXMAYUAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide typically involves the reaction of pyrrolidine with benzene sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:

C6H5SO2Cl+C4H9NHC6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH→C6​H5​SO2​NHC4​H9​+HCl

Industrial Production Methods

In an industrial setting, the production of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-(Pyrrolidin-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 2-(pyrrolidin-1-yl)benzene-1-sulfonamide to structurally related sulfonamides, focusing on substituent effects, synthetic routes, and inferred biological activities.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Sulfonamide Derivatives
Compound Name Core Structure Substituent (Position) Key Features
2-(Pyrrolidin-1-yl)benzene-1-sulfonamide Benzene-sulfonamide Pyrrolidine (ortho) Aliphatic heterocycle; enhances solubility and conformational flexibility
4-[5-(4-Chlorophenyl)pyrazol-1-yl]benzenesulfonamide Benzene-sulfonamide Pyrazole (para) Aromatic heterocycle; potential π-π stacking interactions
2,6-Dichloro-4-[2-(piperazin-1-yl)pyridin-4-yl]-N-(1,3,5-trimethylpyrazol-4-yl)benzene-1-sulfonamide Benzene-sulfonamide Piperazine-pyridine (para) Dual heterocycles; likely kinase inhibition via ATP-binding pocket interaction
TRK kinase inhibitors (e.g., 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine derivatives) Pyrazolo-pyrimidine Pyrrolidine (adjacent to fluorophenyl) Pyrrolidine enhances selectivity for TRK kinases; fluorophenyl improves pharmacokinetics

Key Observations :

  • Pyrrolidine vs.
  • Aromatic vs. Aliphatic Substituents : Pyrazole and pyridine substituents () favor π-π interactions with aromatic residues in enzyme pockets, while pyrrolidine may engage in hydrogen bonding or hydrophobic interactions .

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